5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Description
5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.17427596 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Fungicidal Activity
Compounds structurally similar to 5-(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole have been synthesized for potential fungicidal applications. For instance, a series of 2-alkyl (alkylthio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-oxadiazoles (thiadiazoles) were prepared and evaluated against rice sheath blight disease, with findings indicating significant fungicidal activity for some derivatives (Chen, Li, & Han, 2000).
Optical Properties and Synthesis
Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole have been synthesized and their optical properties explored. This research demonstrated variations in UV-vis absorption and fluorescence spectral characteristics based on substituents, indicating potential applications in materials science (Jiang, Liu, Lv, & Zhao, 2012).
Antibacterial Activity
The antibacterial potential of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles has been investigated, revealing that some synthesized compounds exhibit significant activity. This research contributes to the development of new antibacterial agents, highlighting the chemical versatility and biological relevance of the oxadiazole core (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Corrosion Inhibition
Studies on benzimidazole bearing 1,3,4-oxadiazoles have shown these compounds to be effective corrosion inhibitors for mild steel in sulphuric acid. The inhibitors demonstrate a protective layer formation on the metal surface, indicating their potential in industrial applications to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
5-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-19-13(8-12(17-19)7-10(2)3)15-16-14(18-21-15)11-5-6-20-9-11/h8,10-11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWUUZAUMUERMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C2=NC(=NO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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